molecular formula C7H4ClFN2 B6233572 2-amino-4-chloro-5-fluorobenzonitrile CAS No. 1015427-16-3

2-amino-4-chloro-5-fluorobenzonitrile

Cat. No. B6233572
CAS RN: 1015427-16-3
M. Wt: 170.6
InChI Key:
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Description

2-amino-4-chloro-5-fluorobenzonitrile is a compound with the molecular weight of 170.57 . It has multiple functional groups, including an amine, a nitrile, and a fluoride . The ortho-positioning of the amine and nitrile substituents makes it an ideal precursor for synthesizing heterocyclic compounds .


Synthesis Analysis

The synthesis of benzonitriles, such as 2-amino-4-chloro-5-fluorobenzonitrile, often involves the reaction of a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .


Molecular Structure Analysis

The InChI code for 2-amino-4-chloro-5-fluorobenzonitrile is 1S/C7H4ClFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

2-amino-4-chloro-5-fluorobenzonitrile can react with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions . It can also transform into quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2 in the presence of monomeric tungstate .


Physical And Chemical Properties Analysis

2-amino-4-chloro-5-fluorobenzonitrile is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-chloro-5-fluorobenzonitrile involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chloro-2-fluorobenzonitrile", "ammonia", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloro-2-fluorobenzonitrile in ethanol and add ammonia to the solution. Heat the mixture to reflux for several hours.", "Step 2: Cool the reaction mixture and filter the resulting solid. Wash the solid with water and dry it to obtain 2-amino-4-chloro-5-fluorobenzonitrile.", "Step 3: Dissolve the obtained solid in hydrochloric acid and add sodium hydroxide solution to adjust the pH to neutral. Filter the resulting solid and wash it with water.", "Step 4: Dry the solid to obtain the final product, 2-amino-4-chloro-5-fluorobenzonitrile." ] }

CAS RN

1015427-16-3

Product Name

2-amino-4-chloro-5-fluorobenzonitrile

Molecular Formula

C7H4ClFN2

Molecular Weight

170.6

Purity

95

Origin of Product

United States

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